molecular formula C10H15N3O2 B14018336 Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]- CAS No. 207568-58-9

Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]-

Cat. No.: B14018336
CAS No.: 207568-58-9
M. Wt: 209.24 g/mol
InChI Key: MLKPMOZMNCKWGN-UHFFFAOYSA-N
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Description

Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]- is a substituted acetamide derivative characterized by a phenoxyethylamine backbone. The acetamide group (-NHCOCH₃) is attached to an ethyl chain that terminates in a 2,5-diaminophenoxy moiety. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., methoxy- or chloro-substituted phenoxyacetamides) suggest applications in medicinal chemistry or agrochemicals .

Properties

CAS No.

207568-58-9

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

N-[2-(2,5-diaminophenoxy)ethyl]acetamide

InChI

InChI=1S/C10H15N3O2/c1-7(14)13-4-5-15-10-6-8(11)2-3-9(10)12/h2-3,6H,4-5,11-12H2,1H3,(H,13,14)

InChI Key

MLKPMOZMNCKWGN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOC1=C(C=CC(=C1)N)N

Origin of Product

United States

Preparation Methods

Reductive Amination and Catalytic Hydrogenation Approach

This method is adapted from a well-documented synthetic route for benzene-1,4-diamine derivatives, which includes compounds structurally related to Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]-.

Key Steps:

  • Starting Material: 2-amino-5-nitro-acetophenone is used as the precursor.
  • Reductive Amination: The aminoacetophenone is reacted with an amine reagent (R1R2NH), which in the case of Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]-, involves the 2-(2,5-diaminophenoxy)ethyl group or its precursor analogs. Reducing agents such as sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic systems like polymethylhydrosiloxane with titanium isopropoxide are employed.
  • Catalytic Hydrogenation: The nitro group is reduced to an amine using palladium on carbon (Pd/C) under hydrogen atmosphere, typically at room temperature and moderate hydrogen pressure (~60 psi).

Example Synthesis:

Step Reagents/Conditions Outcome Yield (%)
Reductive amination 2-amino-5-nitro-acetophenone + amine + NaBH(OAc)3 or similar Intermediate amine-nitro compound ~25-60% (varies)
Catalytic hydrogenation Pd/C catalyst, H2 (60 psi), ethyl acetate, room temp Target diamine derivative (e.g., Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]-) 70-98%

This approach is versatile and allows for the introduction of various substituents on the phenyl ring, including the 2,5-diaminophenoxy group, by selecting appropriate amine reagents during reductive amination.

Acylation of Aminoethanol Derivatives with Acetylating Agents

Another common preparation strategy involves acylation of aminoethanol derivatives bearing the 2,5-diaminophenoxy moiety with acetylating agents such as acetic anhydride or acetyl chloride.

  • Starting Material: 2-(2,5-diaminophenoxy)ethylamine or its protected derivatives.
  • Reaction: The free amine group is reacted with an acetylating agent under controlled temperature (often 0–25 °C) in an organic solvent like dichloromethane or ethyl acetate.
  • Workup: The reaction mixture is washed with acid and base solutions to remove impurities, dried over anhydrous sodium sulfate, and purified by recrystallization.

This method is known for its simplicity and good yields but requires careful control to avoid over-acylation or side reactions.

Phase Transfer Catalysis and Halide Salt Formation

A patented method for related acetamide derivatives involves the reaction of aminoacetamides with haloacetaldehyde derivatives in the presence of a base and phase transfer catalysts (PTC) in biphasic organic-aqueous systems.

  • Reaction: N-(2-phenyl)ethyl-2-aminoacetamide is reacted with chloroacetaldehyde dimethyl acetal in the presence of a base (e.g., sodium hydroxide) and a PTC.
  • Post-Reaction Processing: After completion, the organic layer is separated, solvent evaporated, and the residue is treated with dry hydrogen halide gas (HCl or HBr) to form the corresponding halide salt.
  • Advantages: This method provides high yield, low cost, and stable product quality.

Though this exact method is described for analog compounds, it is adaptable to the synthesis of Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]- derivatives by modifying the phenyl substituents accordingly.

Representative Preparation Procedure Summary Table

Preparation Method Key Reagents & Conditions Advantages Yield Range (%) Notes
Reductive Amination + Catalytic Hydrogenation 2-amino-5-nitro-acetophenone, amine reagent, NaBH(OAc)3, Pd/C, H2 Versatile, high purity products 70–98 Requires hydrogenation setup
Acylation of Aminoethanol Derivatives 2-(2,5-diaminophenoxy)ethylamine, acetic anhydride, organic solvents Simple, straightforward 60–80 Control needed to avoid over-acylation
Phase Transfer Catalysis + Halide Salt Formation Aminoacetamide, chloroacetaldehyde dimethyl acetal, base, PTC, HCl/HBr gas High yield, stable salts >75 Suitable for scale-up

Research Findings and Analytical Notes

  • The reductive amination method is widely reported for benzene-1,4-diamine derivatives and allows for the introduction of the 2,5-diaminophenoxy substituent through appropriate amine reagents.
  • Catalytic hydrogenation conditions are mild and efficient, enabling high conversion of nitro groups to amino groups with minimal side reactions.
  • Acylation reactions require stoichiometric control and often benefit from anhydrous conditions to prevent hydrolysis.
  • Phase transfer catalysis methods improve reaction rates and yields in biphasic systems, facilitating industrial-scale synthesis.
  • Purification typically involves recrystallization from dichloromethane-ethyl acetate mixtures or similar solvents to achieve high purity.

Chemical Reactions Analysis

Oxidative Reactions

The aromatic diamine groups in the compound undergo oxidation, forming reactive intermediates for coupling or polymerization. Key reactions include:

  • Oxidative Coupling :
    In the presence of hydrogen peroxide or air, the primary aromatic amines (NH₂ groups) oxidize to quinonoid structures, enabling electrophilic coupling with other aromatic amines or phenols. This reaction is critical in oxidative hair dye formulations, where it forms colored polymers upon reaction with couplers like resorcinol or m-aminophenol derivatives .

  • Metal-Catalyzed Oxidation :
    Copper catalysts (e.g., CuBr₂) promote aerobic oxidation of the diamine groups, facilitating cross-coupling reactions with α,β-unsaturated ketones or amidines to synthesize spiroimidazolines or other heterocycles .

Table 1: Oxidative Reaction Conditions and Products

Reaction TypeReagents/ConditionsProductReference
Oxidative CouplingH₂O₂, pH 9–10Polymeric quinonoid dyes
Aerobic Cross-CouplingCuBr₂, DMF, 80°CSpiroimidazolines

Acylation and Alkylation

The primary amines on the aromatic ring and the acetamide group participate in protection/deprotection strategies:

  • Alkylation :
    Under basic conditions (e.g., K₂CO₃), the amines undergo alkylation with methyl iodide or ethyl bromide, forming N-alkylated derivatives. This modifies solubility and reactivity .

Table 2: Protection/Deprotection Strategies

ReactionReagentsPurposeReference
AcylationAcetic anhydride, HClAmine protection for cyclization
AlkylationMethyl iodide, K₂CO₃Solubility modulation

Hydrolysis and Deacetylation

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acid-Catalyzed Hydrolysis :
    Concentrated HCl at 100°C cleaves the amide bond, yielding 2-(2,5-diaminophenoxy)ethylamine and acetic acid .

  • Base-Catalyzed Hydrolysis :
    NaOH (aqueous) deacetylates the amide, regenerating the free amine for subsequent reactions .

text
Reaction (Base): CH₃CONH-CH₂CH₂-O-Ar-(NH₂)₂ + NaOH → NH₂-CH₂CH₂-O-Ar-(NH₂)₂ + CH₃COONa

Cyclization Reactions

The diamine moiety participates in cyclization with carbonyl compounds:

Table 3: Cyclization Pathways

Cyclizing AgentConditionsProductApplicationReference
Oxalic AcidHCl, 100°CQuinoxalinedioneAnticancer agents

Reductive Amination and Hydrogenation

The compound serves as an intermediate in reductive amination:

  • Catalytic Hydrogenation :
    Using Pd/C and H₂ (60 psi) reduces nitro intermediates to amines during multi-step syntheses . This method ensures high purity and yield in hair dye precursor production.

Key Mechanistic Steps:

  • Oxidation : NH₂ groups → Quinone diimines.

  • Coupling : Quinone diimines + Couplers → Indo dyes.

  • Polymerization : Dyes aggregate on hair keratin .

Scientific Research Applications

Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets are still under investigation, but it is believed to involve multiple signaling pathways .

Comparison with Similar Compounds

2-(2,5-Dimethoxyphenoxy)-N-[2-(4-hydroxyphenyl)ethyl]acetamide

  • Structure: Features a dimethoxyphenoxy group (2,5-OCH₃) and a hydroxyphenylethyl chain.
  • Properties: The methoxy groups increase lipophilicity compared to amino substituents, while the phenolic -OH enhances hydrogen bonding. Crystallographic data (orthorhombic system, P2₁2₁2₁ space group) indicate a stable molecular packing .
  • Applications: Structural analogs like Fenoxedil (a vasodilator with ethoxy and butoxyphenoxy groups) highlight the role of alkoxy substituents in modulating biological activity .

Acetamide, 2-(2,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)

  • Structure: Contains methyl groups at the 2,5-positions of the phenoxy ring and 2,6-positions of the acetamide-linked phenyl group.
  • Properties : Methyl substituents reduce polarity, enhancing membrane permeability. The molecular weight (283.36 g/mol) and logP (4.01) suggest moderate hydrophobicity .
  • Applications : Similar methyl-substituted acetamides are used as herbicides (e.g., alachlor, pretilachlor), emphasizing the agrochemical relevance of lipophilic substituents .

N-(2,5-Dimethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide

  • Structure: Combines a dimethylphenyl group with a thiomorpholinone ring.
  • Properties: The thiomorpholinone introduces sulfur-based hydrogen bonding and conformational rigidity. No toxicity data are available, but sulfur-containing analogs often exhibit diverse bioactivity .

Comparative Physicochemical and Pharmacological Profiles

Compound Name Substituents (Phenoxy/Phenyl) Molecular Weight (g/mol) logP Key Applications/Findings References
Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]- 2,5-NH₂ (phenoxy) ~265 (estimated) ~0.5 Potential H-bond donor for drug design
2-(2,5-Dimethoxyphenoxy)-N-[2-(4-hydroxyphenyl)ethyl]acetamide 2,5-OCH₃ (phenoxy), 4-OH (phenyl) 315.36 2.8 Crystallographic stability; medicinal chemistry applications
Fenoxedil 4-OCH₂CH₂CH₂CH₃ (phenoxy), 2,5-OCH₂CH₃ (phenyl) 453.52 4.2 Vasodilator; clinical use in circulatory disorders
Alachlor (reference) 2,6-diethylphenyl, 2-Cl 269.77 3.52 Herbicide (chloroacetamide class)

Toxicity and Regulatory Insights

  • Aromatic Amines : Compounds with free -NH₂ groups (e.g., the target) may pose mutagenic risks, as seen in nitroso-acetamide derivatives (: LD₅₀ = 25 mg/kg ivn-mus) .
  • Alkoxy vs. Amino Substitutents: Methoxy groups (e.g., Fenoxedil) reduce acute toxicity compared to amino analogs. For example, Fenoxedil’s hydrochloride derivative has an LD₅₀ of 400 mg/kg (oral-mus) .

Biological Activity

Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]- is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]- can be represented as follows:

  • Chemical Formula : C₁₁H₁₅N₃O
  • Molecular Weight : 217.26 g/mol

The compound contains an acetamide functional group linked to a 2-(2,5-diaminophenoxy)ethyl moiety. This structural configuration is significant for its biological interactions.

Synthesis

The synthesis of Acetamide derivatives typically involves the reaction of 2,5-diaminophenol with appropriate acylating agents. The synthetic routes often aim to optimize yield and purity while maintaining the biological activity of the resultant compounds.

Anticancer Activity

Several studies have evaluated the anticancer potential of Acetamide derivatives. For instance:

  • Cytotoxicity Assays : Compounds derived from Acetamide were tested against various cancer cell lines, including HeLa and MCF-7. The results indicated that some derivatives exhibited significant cytotoxic activity with IC50 values ranging from 16 to 22 μM against MCF-7 cells and similar values against HeLa cells .
CompoundIC50 (MCF-7)IC50 (HeLa)
1i19 μM20 μM
1k16 μM18 μM
1n22 μM25 μM

This data suggests that modifications in the acetamide structure can enhance the cytotoxic effects against cancer cells.

Antimicrobial Activity

Acetamide derivatives have also been explored for their antimicrobial properties. Research indicates that certain compounds demonstrate moderate to strong antibacterial activity against both gram-positive and gram-negative bacteria. For example:

  • Minimum Inhibitory Concentration (MIC) studies showed that some derivatives had MIC values comparable to standard antibiotics such as levofloxacin .
CompoundMIC (E. coli)MIC (S. aureus)
2b<10 μg/mL<10 μg/mL
2i<10 μg/mL<10 μg/mL

These findings highlight the potential of Acetamide derivatives as candidates for developing new antimicrobial agents.

The mechanisms by which Acetamide derivatives exert their biological effects are still under investigation. However, it is hypothesized that:

  • Cytotoxic Mechanism : The cytotoxicity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
  • Antimicrobial Mechanism : The antibacterial activity could be attributed to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

  • Cytotoxicity in Cancer Models : A study demonstrated that specific Acetamide derivatives significantly inhibited cell proliferation in vitro and induced apoptosis in cancer cell lines .
  • Antimicrobial Efficacy : Another investigation assessed the antibacterial effects of synthesized Acetamide derivatives against common pathogens, revealing promising results that warrant further exploration in vivo .

Q & A

Q. What are the established synthetic routes for Acetamide, N-[2-(2,5-diaminophenoxy)ethyl]-?

The synthesis typically involves three key steps:

  • Step 1 : Alkylation of 2,5-diaminophenol with ethylene oxide or a bromoethyl intermediate to introduce the ethyl chain.
  • Step 2 : Protection of amine groups (e.g., using tert-butoxycarbonyl [Boc] groups) to prevent side reactions during acylation.
  • Step 3 : Acylation with acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide moiety . Reaction conditions such as solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) significantly impact yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the presence of the diaminophenoxy group (δ ~5.0–6.5 ppm for aromatic protons) and acetamide carbonyl (δ ~170 ppm). Amine protons may appear broad due to hydrogen bonding .
  • IR Spectroscopy : Stretching vibrations at ~1650 cm1^{-1} (amide C=O) and ~3300 cm1^{-1} (N-H).
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z ~253.2) .

Advanced Research Questions

Q. How do the 2,5-diaminophenoxy substituents influence biological activity compared to other acetamide derivatives?

The diamino groups enhance hydrogen-bonding potential, which may improve binding to targets like enzymes or receptors. For example:

  • In pharmacological studies , similar compounds show activity as kinase inhibitors or antimicrobial agents due to amine-mediated interactions with active sites .
  • Contrast with dimethylphenoxy analogs (e.g., ), where methyl groups reduce polarity and may lower solubility or target affinity .

Q. What experimental strategies address low yields in the acylation step?

Yield optimization strategies include:

  • Catalyst Use : Employing 4-dimethylaminopyridine (DMAP) to accelerate acylation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require lower temperatures to avoid side reactions.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) isolates the product efficiently .

Q. How can stability issues related to the diaminophenoxy group be mitigated during storage?

  • Oxidation Prevention : Store under inert gas (N2_2/Ar) at -20°C. Add antioxidants like BHT (butylated hydroxytoluene) to solutions.
  • pH Control : Buffered solutions (pH 6–7) minimize amine protonation, reducing susceptibility to hydrolysis .

Q. What crystallographic insights exist for structurally related acetamide derivatives?

  • Crystal Packing : Derivatives like N-(2,6-dimethylphenyl)-2,2-diphenylacetamide ( ) form hydrogen-bonded chains (N-H···O) along specific axes, stabilizing the lattice.
  • Dihedral Angles : Substituted phenyl rings often exhibit angles >50°, influencing molecular conformation and solubility .

Data Analysis and Contradictions

Q. How should researchers resolve discrepancies in reported biological activity data?

  • Control Experiments : Verify purity via HPLC (>95%) to rule out impurities affecting results.
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability. For example, conflicting IC50_{50} values in kinase assays may arise from differences in ATP concentrations .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like tyrosine kinases.
  • QSAR Models : Use Hammett constants for substituents to correlate electronic effects with activity .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, drying time for intermediates) to ensure consistency.
  • Safety Protocols : Use flame-resistant solvents (e.g., dichloromethane) and static-safe equipment during scale-up .

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